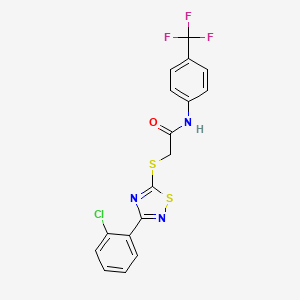
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3OS2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole class of compounds, which are noted for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structural Overview
The structural formula of this compound includes:
- A thiadiazole ring
- A chlorophenyl group
- An acetamide functional group
This configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies. The presence of the trifluoromethyl group may enhance lipophilicity and bioactivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.
- Thioether Formation : The thiadiazole derivative is then reacted with a thiazole derivative in the presence of a base to form the thioether linkage.
- Acetamide Formation : Finally, the thioether compound is reacted with acetic anhydride to form the acetamide group.
These reactions highlight the versatility of thiadiazole chemistry in synthesizing derivatives with various functional groups .
Antimicrobial Properties
Compounds containing thiadiazole structures have been reported to exhibit a wide range of biological activities, including antimicrobial properties. The specific compound under discussion has shown promising results against various bacterial strains. For instance, related compounds have demonstrated significant antibacterial activity against pathogens like Xanthomonas oryzae and Xanthomonas axonopodis .
Anticancer Activity
Research indicates that thiadiazole derivatives can act as potential anticancer agents. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific molecular pathways such as tyrosine kinases . The unique structure of this compound may enhance its selectivity and potency against certain cancer types.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within pathogens or cancer cells. It may inhibit enzymes or receptors critical for the survival and proliferation of these cells .
Case Studies
- Antibacterial Evaluation : A study evaluated a series of N-phenylacetamide derivatives containing thiadiazole moieties against Xanthomonas species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard treatments .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of related thiadiazole compounds on human colon cancer cell lines. The study found that some derivatives had IC50 values significantly lower than established chemotherapeutic agents like doxorubicin .
Research Findings Summary Table
Propiedades
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS2/c18-13-4-2-1-3-12(13)15-23-16(27-24-15)26-9-14(25)22-11-7-5-10(6-8-11)17(19,20)21/h1-8H,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLLBPFSXMDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













